- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen sourceApplied Organometallic Chemistry, 2019, 33(4),,
Cas no 95-80-7 (4-Methylbenzene-1,3-diamine)
4-Methylbenzene-1,3-diamine structure
4-Methylbenzene-1,3-diamine
4-Methylbenzene-1,3-diamine Properties
Names and Identifiers
-
- 4-Methylbenzene-1,3-diamine
- 2,4-Toluenediamine
- 4-Methyl-1,3-phenylenediamine
- 2,4-Toluilenediamine
- Toluene-2,4-diamine
- 4-Methyl-m-phenylenediamine
- C.I.76035
- C.I.Oxidation base
- 2,4-Diaminotoluene
- 2,4-Diaminotolueneneat
- 1,3-diamino-4-methyl-benzene
- 2,4-diamino-toluene
- 2,4-TDA
- 2,4-toluylenediamine
- 4-methyl-1,3-benzenediamine
- Fouramine
- tertralg
- Tolylene-2,4-diamine
- C.I. 76035
- C.I. Oxidation base
- 4-Methyl-1,3-benzenediamine (ACI)
- Toluene-2,4-diamine (7CI, 8CI)
- 1,3-Diamino-4-methylbenzene
- 2,4-Diamino-1-methylbenzene
- 2,4-Tolylenediamine
- 2-Methyl-1,5-benzenediamine
- 3-Amino-4-methylaniline
- 4-Methyl-1,3-diaminobenzene
- Brown for Fur T
- C.I. Oxidation Base 35
- Eucanine GB
- Fouramine J
- Fourrine 94
- Fourrine M
- m-Toluenediamine
- m-Tolylenediamine
- Nako TMT
- Pelagol Grey J
- Pelagol J
- Pontamine Developer TN
- Renal MD
- TDA
- TDA (diamine)
- Zoba GKE
- +Expand
-
- MFCD00007804
- VOZKAJLKRJDJLL-UHFFFAOYSA-N
- 1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3
- NC1C=C(N)C(C)=CC=1
- 2205839
Computed Properties
- 122.08400
- 2
- 2
- 0
- 122.084398
- 9
- 92.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 52
Experimental Properties
- 2.32180
- 52.04000
- 1.5103 (estimate)
- 50 g/l (25 ºC)
- 292°C(lit.)
- 97.0 to 100.0 deg-C
- 149 ºC
- 38g/l
- Colorless needle or rhombus crystals [1]
- Soluble in water, easily soluble in ethanol \ ether \ benzene [8]
- Sensitive to humidity
- 76035
- 1.26 g/cm3 (20℃)
4-Methylbenzene-1,3-diamine Security Information
- GHS06 GHS08 GHS09
- XS9625000
- 3
- 6.1(b)
- S53-S45-S61
- III
- R21; R25; R36; R43; R45; R51/53
- T N
- UN 1709 6.1/PG 3
- H301,H312,H317,H341,H350,H361f,H373,H411
- P201,P273,P280,P301+P310,P308+P313
- dangerous
- room temp
- III
- 45-21-25-43-48/22-51/53-62-68
- Danger
- Yes
- 6.1(b)
- 8-10-23
4-Methylbenzene-1,3-diamine Customs Data
- 29331990
-
China Customs Code:
2921519020Overview:
2921519020 2,4-Diaminotoluene.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:17.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
X.ToxicChemical environmental management Release Notice
Summary:
2921519020 4-methylbenzene-1,3-diamine.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:17.0%.MFN tarrif:6.5%.general tariff:30.0%
4-Methylbenzene-1,3-diamine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 15 min, 0.2 MPa, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Sodium nitrite Solvents: Isopropanol ; 0 MPa → 4 MPa; 4 h, 4 MPa → 8.3 MPa, rt → 110 °C
Reference
- One pot catalytic NO2 reduction, ring hydrogenation, and N-alkylation from nitroarenes to generate alicyclic amines using Ru/C-NaNO2Catalysis Communications, 2014, 43, 79-83,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Sodium acetate , Palladium (polymer-supported) , Platinum (polymer-supported) Solvents: Ethanol , Water
Reference
- Hydrogenation of nitroaromatics by polymer-anchored bimetallic palladium-ruthenium and palladium-platinum catalysts under mild conditionsJournal of Molecular Catalysis A: Chemical, 1997, 120(1-3), 247-255,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Carbon monoxide , Iron oxide (Fe2O3) , Alumina , Hydrogen sulfide
Reference
- Catalytic reduction of dinitroaromatic compounds with hydrogen sulfide-carbon monoxide. A novel, low-cost replacement for elemental hydrogenJournal of the Chemical Society, 1980, (6), 260-1,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Hexadecyltrimethylammonium bromide , Ruthenium(2+), [(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-(2,6-pyr… Solvents: Acetonitrile , Water ; 8 h, 353 K
Reference
- Synthesis, characterization, and catalytic activity of half-sandwich ruthenium complexes with pyridine/phenylene bridged NHC = E (NHC = N-heterocyclic carbene, E = S, Se) ligandsApplied Organometallic Chemistry, 2020, 34(7),,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper lanthanum silicide (Cu0.67LaSi1.33) Solvents: Isopropanol ; 30 h, 3 MPa, 120 °C
Reference
- Copper-Based Intermetallic Electride Catalyst for Chemoselective Hydrogenation ReactionsJournal of the American Chemical Society, 2017, 139(47), 17089-17097,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 120 °C
Reference
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous CarbonChemCatChem, 2016, 8(8), 1485-1489,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (complex with N-doped graphene) , Graphene (complex with cobalt, N-doped) Solvents: Ethanol ; 3 MPa, 120 °C; 10 h, 3 MPa, 110 °C
Reference
- In Situ-Generated Co0-Co3O4/N-Doped Carbon Nanotubes Hybrids as Efficient and Chemoselective Catalysts for Hydrogenation of NitroarenesACS Catalysis, 2015, 5(8), 4783-4789,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium , Carbon nitride (C3N4) Solvents: Water ; 5 min, 25 °C
Reference
- Photochemically Engineering the Metal-Semiconductor Interface for Room-Temperature Transfer Hydrogenation of Nitroarenes with Formic AcidChemistry - A European Journal, 2014, 20(50), 16732-16737,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Molybdenum(1+), tris[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]trihydro… Solvents: Tetrahydrofuran ; 18 h, 70 °C
Reference
- Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane-Type Mo3S4 Cluster CatalystsAngewandte Chemie, 2012, 51(31), 7794-7798,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Rhodium trichloride , Tetrachloropalladic acid , Cerium trichloride heptahydrate Solvents: Water ; pH 10, rt; rt → 80 °C; pH 6.4
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrogen Solvents: Water ; 10 bar; rt → 120 °C
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrogen Solvents: Water ; 10 bar; rt → 120 °C
Reference
- Supported trimetallic catalyst for hydrogenation of nitroaromatic compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Cobalt diacetate , 1,2-Acenaphthylenedione, 1,2-bis(2-phenylhydrazone) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, 60 °C
1.2 Catalysts: Graphene ; 30 min, rt; 18 h, 25 °C; rt → 800 °C; 2 h, 800 °C
1.3 Reagents: Hydrogen Solvents: Ethanol , Water ; 20 h, 20 bar → 50 bar, 110 °C
1.2 Catalysts: Graphene ; 30 min, rt; 18 h, 25 °C; rt → 800 °C; 2 h, 800 °C
1.3 Reagents: Hydrogen Solvents: Ethanol , Water ; 20 h, 20 bar → 50 bar, 110 °C
Reference
- Co-based heterogeneous catalysts from well-defined α-diimine complexes: Discussing the role of nitrogenJournal of Catalysis, 2017, 351, 79-89,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium, bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl 3-(oxo-κO)butanoato-κO… Solvents: Water ; 5 h, rt
Reference
- Polymer supported palladium nanocrystals as efficient and recyclable catalyst for the reduction of nitroarenes to anilines under mild conditions in waterJournal of Molecular Catalysis A: Chemical, 2014, 395, 307-314,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 16 h, 50 bar, 120 °C
Reference
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to AnilinesScience (Washington, 2013, 342(6162), 1073-1076,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium (on carbon) Solvents: Methanol ; 15 min, 120 °C
Reference
- Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/CSynlett, 2014, 25(10), 1403-1408,
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12, rt
Reference
Evaluation of Manganese Catalysts for the Hydrogenative Deconstruction of Commercial and End-of-Life Polyurethane Samples
ChemSusChem,
2022,
15(1),
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen , Tripotassium phosphate Catalysts: stereoisomer of [2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 21 h, 30 bar, 150 °C
Reference
Catalytic Hydrogenation of Polyurethanes to Base Chemicals: From Model Systems to Commercial and End-of-Life Polyurethane Materials
JACS Au,
2021,
1(4),
517-524
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ; 2.25 h, 225 °C
Reference
Tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery
ACS Sustainable Chemistry & Engineering,
2022,
10(34),
11191-11202
,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Dabco , Dipropylene glycol Catalysts: Stannous octoate Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ; 2.25 h, 225 °C
2.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ; 2.25 h, 225 °C
Reference
Tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery
ACS Sustainable Chemistry & Engineering,
2022,
10(34),
11191-11202
,
4-Methylbenzene-1,3-diamine Raw materials
- Propoxylated glycerin
- 4-Methyl-1,2-dinitrobenzene
- 4-Bromo-2-methyl-5-nitroaniline
- 2-Methyl-5-nitroaniline
4-Methylbenzene-1,3-diamine Preparation Products
4-Methylbenzene-1,3-diamine Related Literature
-
1. Benzoquinone imines. Part VI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-phenylenediaminesJohn F. Corbett J. Chem. Soc. B 1969 827
-
Masoud Kazem-Rostami,Amirhossein Moghanian Org. Chem. Front. 2017 4 224
-
Debasree Kundu,Chinmay Hazra,Ambalal Chaudhari RSC Adv. 2015 5 38818
-
Amarajothi Dhakshinamoorthy,Maksym Opanasenko,Ji?í ?ejka,Hermenegildo Garcia Catal. Sci. Technol. 2013 3 2509
-
Humayun Pervez,Maqbool Ahmad,Sumera Zaib,Muhammad Yaqub,Muhammad Moazzam Naseer,Jamshed Iqbal Med. Chem. Commun. 2016 7 914
-
Jamie L. Nizzia,Adam E. O'Leary,Alain T. Ton,Christopher C. Mulligan Anal. Methods 2013 5 394
-
Yanfeng Liu,Yin Ding,Huilin Gou,Xin Huang,Guiyang Zhang,Qi Zhang,Yunzhong Liu,Zhen Meng,Kai Xi,Xudong Jia Nanoscale 2018 10 6660
-
Christine Hussong,Jens Langanke,Walter Leitner Green Chem. 2020 22 8260
-
Zhikang Wu,Yongyan Zhai,Wenshu Zhao,Zheyu Wei,Han Yu,Sheng Han,Yongge Wei Green Chem. 2020 22 737
-
Bingfang Shi,Yubin Su,Liangliang Zhang,Mengjiao Huang,Xuefeng Li,Shulin Zhao Nanoscale 2016 8 10814
95-80-7 (4-Methylbenzene-1,3-diamine) Related Products
- 88-05-1(2,4,6-Trimethylaniline)
- 3102-70-3(2,4,6-Trimethylbenzene-1,3-diamine)
- 6393-01-7(2,5-Dimethylbenzene-1,4-diamine)
- 87-62-7(2,6-Dimethylbenzenamine)
- 95-53-4(2-Methylbenzenamine)
- 95-68-1(2,4-Dimethylbenzenamine)
- 95-70-5(2-Methylbenzene-1,4-diamine)
- 95-78-3(2,5-Dimethylaniline)
- 194423-47-7(O-TOLUIDINE-D9)
- 362049-58-9(1,3-Benzenediamine,2-(methyl-d3)- (9CI))